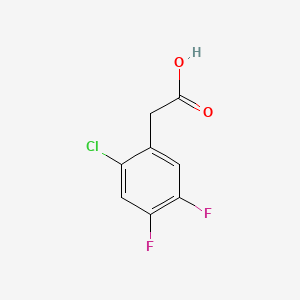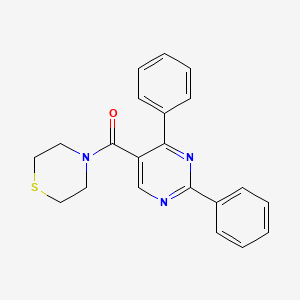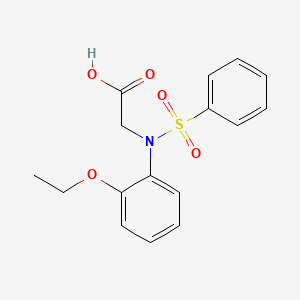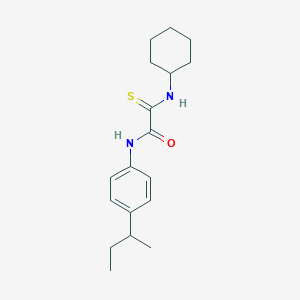
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as primary sulfonamides, has been achieved from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline nucleus, which is an important pharmacophore considered as a privileged structure . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as primary sulfonamides, have been studied extensively . They can be alkylated, acylated, or arylated to produce other sulfonamides . Their combination with hypervalent iodine reagents enables relatively mild access to sulfonyl nitrene-type species .科学的研究の応用
Antioxidant Capacity Assessment
- The compound and related quinolines have been studied for their antioxidant capacities, particularly in assays like the ABTS/PP Decolorization Assay. These studies contribute to understanding the antioxidant potential of such compounds and their mechanisms of action in biological systems (Ilyasov et al., 2020).
Neuroprotective Potential
- Research on related sulfonamide compounds indicates their potential for neuroprotective effects, especially in the context of organophosphorus compound exposure. This underscores the significance of such compounds in developing treatments for neurotoxicity (Lorke & Petroianu, 2018).
Environmental Remediation
- Studies have also explored the role of sulfonamides in the treatment of organic pollutants, highlighting their utility in enhancing the degradation efficiency of recalcitrant compounds in wastewater. This research has implications for environmental cleanup and pollution control (Husain & Husain, 2007).
Antimicrobial Activity
- The antimicrobial properties of chloroquine-related compounds have been extensively reviewed, showing their efficacy against a range of microorganisms. This has implications for both human medicine and environmental microbiology, suggesting potential uses in combating infectious diseases and in bioremediation processes (Njaria et al., 2015).
Food Additive and Nutraceutical Applications
- Chlorogenic acid, a related compound, has been studied for its dual role as a food additive and a nutraceutical against metabolic syndrome. This research highlights the health-promoting properties of such compounds and their potential inclusion in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Pharmaceutical Development
- The development of sulfonamide inhibitors for various therapeutic applications is a significant area of research. These compounds have been explored for their potential in treating diverse conditions, including cancer, glaucoma, and bacterial infections. This underscores the versatility and therapeutic potential of sulfonamide-based compounds (Gulcin & Taslimi, 2018).
作用機序
While the specific mechanism of action for this compound is not mentioned in the retrieved literature, sulfonamides, which are structurally similar, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
This compound is not intended for human or veterinary use and is for research use only. Sulfonamides, which are structurally similar, are known to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .
将来の方向性
While the specific future directions for this compound are not mentioned in the retrieved literature, quinazoline derivatives, which are structurally similar, have been proposed for further investigation due to their wide range of biological activities . Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry .
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3S/c1-4-24(5-2)19-12-18-16(11-17(19)23)21(26)20(13-25(18)6-3)29(27,28)15-9-7-8-14(22)10-15/h7-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWNLXQTIUEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)



![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)

![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)
![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)

![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)